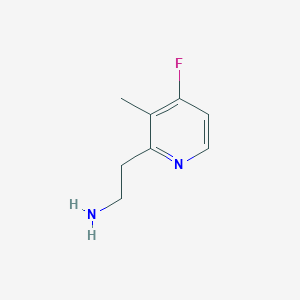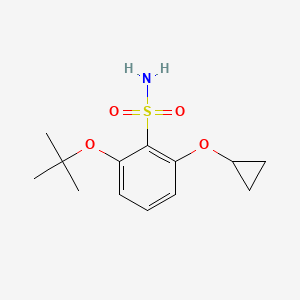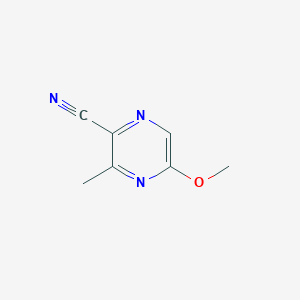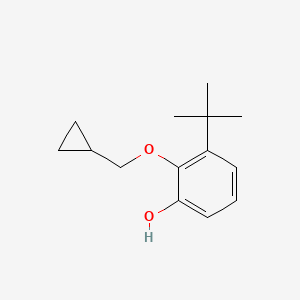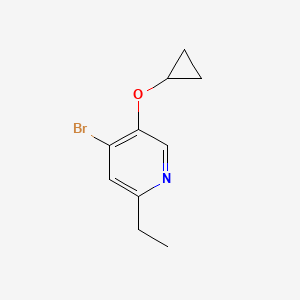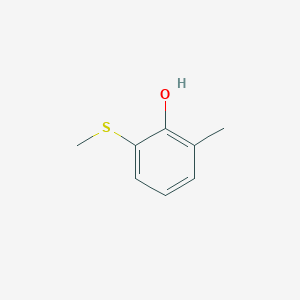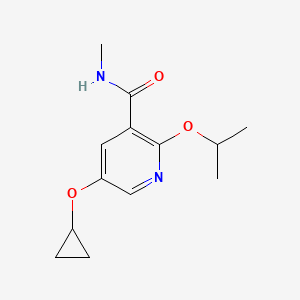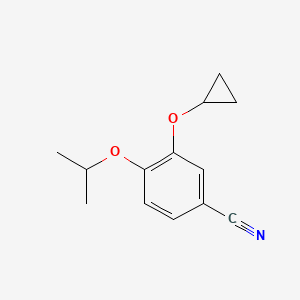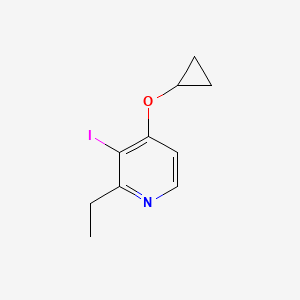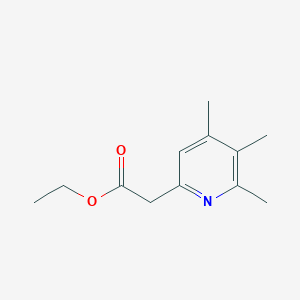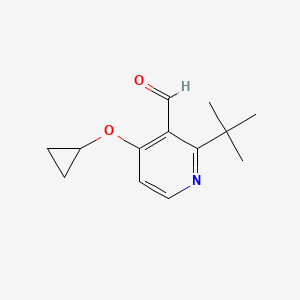
4-(Cyclohexyloxy)-2-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Cyclohexyloxy)-2-methylphenol is an organic compound characterized by a phenol group substituted with a cyclohexyloxy group and a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Cyclohexyloxy)-2-methylphenol typically involves the alkylation of p-cresol (4-methylphenol) with cyclohexanol or cyclohexene. This reaction is usually carried out in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid, under reflux conditions. The reaction proceeds through the formation of an intermediate, which then undergoes cyclization to form the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product. The use of catalysts, such as zeolites or metal oxides, can further enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
4-(Cyclohexyloxy)-2-methylphenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced to form cyclohexyl derivatives.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, halogenation, and sulfonation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typically used.
Major Products Formed
Oxidation: Quinones and other oxidized phenolic compounds.
Reduction: Cyclohexyl derivatives.
Substitution: Nitro, bromo, and sulfonated derivatives of the original compound.
Scientific Research Applications
4-(Cyclohexyloxy)-2-methylphenol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4-(Cyclohexyloxy)-2-methylphenol involves its interaction with various molecular targets. The phenol group can form hydrogen bonds with biological molecules, affecting their structure and function. Additionally, the cyclohexyloxy group can enhance the compound’s lipophilicity, allowing it to interact with lipid membranes and potentially disrupt cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-Methylphenol (p-Cresol): Lacks the cyclohexyloxy group, making it less lipophilic.
4-(Cyclohexyloxy)phenol: Similar structure but without the methyl group, affecting its reactivity and properties.
2-Methylphenol (o-Cresol): The methyl group is in a different position, leading to different chemical behavior.
Uniqueness
4-(Cyclohexyloxy)-2-methylphenol is unique due to the presence of both the cyclohexyloxy and methyl groups, which confer distinct chemical and physical properties. These structural features make it a valuable compound for various applications, particularly in the synthesis of complex organic molecules and the development of new materials.
Properties
Molecular Formula |
C13H18O2 |
|---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
4-cyclohexyloxy-2-methylphenol |
InChI |
InChI=1S/C13H18O2/c1-10-9-12(7-8-13(10)14)15-11-5-3-2-4-6-11/h7-9,11,14H,2-6H2,1H3 |
InChI Key |
AGWUYCMUIHPIEL-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)OC2CCCCC2)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


